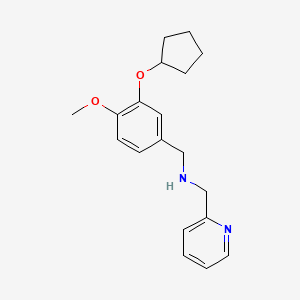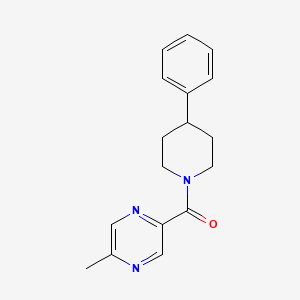
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide, also known as BRL-15572, is a chemical compound that has gained attention in the scientific community due to its potential use in the treatment of various neurological disorders. BRL-15572 is a selective inhibitor of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the central nervous system. In
Mecanismo De Acción
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide is a selective inhibitor of GlyT1, which is responsible for the reuptake of glycine in the central nervous system. By inhibiting GlyT1, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide increases the extracellular concentration of glycine, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain, leading to enhanced NMDA receptor activity. This increased NMDA receptor activity has been shown to improve cognitive function and reduce symptoms of neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which allows for the specific modulation of glycine levels in the brain. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. However, 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term studies. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide also has some off-target effects, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. One direction is to further explore its potential use in the treatment of neurological disorders, including schizophrenia, depression, and anxiety. Another direction is to investigate its potential use in combination with other drugs for enhanced efficacy. Additionally, future studies could investigate the long-term effects of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide and its potential for use in clinical settings.
Métodos De Síntesis
The synthesis method of 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromoaniline with ethyl acetoacetate to form 4-bromo-N-ethyl-2-phenyl-2-oxoacetamide. This compound is then reacted with hydrazine hydrate to form 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Glycine is an important neurotransmitter that plays a role in the regulation of N-methyl-D-aspartate (NMDA) receptor activity, which is involved in learning and memory processes. Dysregulation of glycine levels has been implicated in the pathophysiology of various neurological disorders. 5-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-3-carboxamide has been shown to increase glycine levels in the brain by inhibiting the reuptake of glycine, leading to enhanced NMDA receptor activity.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-N-ethyl-N-phenyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-2-22(15-6-4-3-5-7-15)18(23)17-12-16(20-21-17)13-8-10-14(19)11-9-13/h3-12H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUOKCODAOOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)



![2-imidazo[1,2-a]pyridin-2-yl-N-(4-methylcyclohexyl)acetamide](/img/structure/B7499039.png)




![2-[2-(1-acetamidoethyl)benzimidazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7499082.png)
![N-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B7499088.png)